五水合硝酸铽(III)

描述

Terbium(III) nitrate pentahydrate is a white hygroscopic salt . It can be used as a dopant or precursor to prepare luminescent phosphors for various applications such as optical ceramics, white light-emitting diodes, and photodynamic therapy .

Synthesis Analysis

Terbium(III) nitrate pentahydrate can be synthesized using the diffusion technique with an equimolar amount of terbium nitrate pentahydrate and BTC (with an excess of pyridine) . Another method involves sonication-assisted synthesis of a new cationic zinc nitrate complex with a tetradentate Schiff base ligand .Molecular Structure Analysis

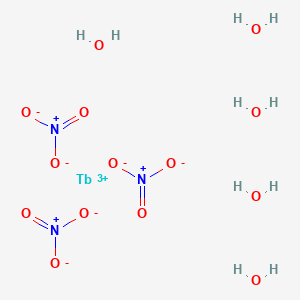

Terbium(III) nitrate pentahydrate has the formula Tb(NO3)3 · 5H2O . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb(NO3)3(H2O)4]·2H2O .Chemical Reactions Analysis

Terbium(III) nitrate pentahydrate is a highly water-soluble crystalline Terbium source for uses compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water and are also oxidizing agents. When mixed with hydrocarbons, nitrate compounds can form a flammable mixture .Physical And Chemical Properties Analysis

Terbium(III) nitrate pentahydrate is a solid form with ≤1500.0 ppm Trace Rare Earth Analysis . It is highly water-soluble and compatible with nitrates and lower (acidic) pH .科学研究应用

Precursor for Garnet Synthesis

Terbium(III) nitrate pentahydrate serves as a precursor to prepare Ce-doped terbium aluminum garnets . These garnets are synthesized using a photo-induced method, which is a crucial process in materials science for creating advanced materials with specific optical properties .

Bioimaging Probe Synthesis

This compound is utilized as a dopant in the synthesis of emission-tunable luminescent hydroxyapatite probes . These probes are significant in the field of bioimaging, providing a tool for detailed biological observations and diagnostics .

Metal-Organic Frameworks (MOFs)

It acts as a starting material for the preparation of metal-organic frameworks that are used in green laser applications . MOFs are an area of intense research due to their potential applications in gas storage, separation, and catalysis .

Luminescent Material Development

The compound is used to create ternary terbium (III) complexes with methoxy substituted hydroxyketone ligand HDAP and ancillary ligands like 2,2-biquinoline or 5,6-dimethyl-1,10-phenanthroline. These complexes have applications in developing new luminescent materials .

Optical Functionality Enhancement

Terbium(III) nitrate pentahydrate is also used as a dopant to enhance optical functionality in materials like Cs2AgInCl6 double perovskite , which has implications in the development of advanced optical devices .

Photocatalyst Improvement

It can be employed as a dopant to prepare BiVO4 semiconductor photocatalysts with enhanced upconversion properties. This application is particularly relevant in the field of renewable energy, where efficient photocatalysts can play a role in solar energy conversion .

作用机制

Target of Action

Terbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the preparation of luminescent phosphors . These phosphors are the primary targets of Terbium(III) nitrate pentahydrate and play a crucial role in various applications such as optical ceramics, white light-emitting diodes, and photodynamic therapy .

Mode of Action

Terbium(III) nitrate pentahydrate interacts with its targets by being incorporated into their structure during the synthesis process . This incorporation results in the creation of materials with unique luminescent properties .

Biochemical Pathways

It is known that the compound can be used to synthesize materials with green emission , indicating its influence on the optical properties of the synthesized materials.

Pharmacokinetics

This solubility can impact its bioavailability, as it allows the compound to be easily incorporated into aqueous solutions for various applications .

Result of Action

The molecular and cellular effects of Terbium(III) nitrate pentahydrate’s action primarily involve the alteration of optical properties of the materials it is incorporated into. For instance, it can be used to prepare Ce-doped terbium aluminum garnets by the photo-induced method, synthesize emission-tunable luminescent hydroxyapatite probes for bioimaging, and prepare metal-organic frameworks for green laser applications .

Action Environment

The action, efficacy, and stability of Terbium(III) nitrate pentahydrate can be influenced by various environmental factors. For example, the compound’s high water solubility suggests that its action and efficacy may be affected by the presence and amount of water in its environment

安全和危害

未来方向

Terbium(III) nitrate pentahydrate can be used as a precursor to prepare Ce-doped terbium aluminum garnets by the photo-induced method . It can also be used as a dopant to synthesize emission-tunable luminescent hydroxyapatite probe for bioimaging . A starting material to prepare metal-organic frameworks for green laser applications . It can be used to synthesize materials with green emission .

属性

IUPAC Name |

terbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROXJNVUWBEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591614 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(III) nitrate pentahydrate | |

CAS RN |

57584-27-7 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)